4-Chlorobutyl cyclohexylcarbamate
Description
Properties
CAS No. |
31502-53-1 |
|---|---|
Molecular Formula |
C11H20ClNO2 |
Molecular Weight |
233.73 g/mol |
IUPAC Name |
4-chlorobutyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C11H20ClNO2/c12-8-4-5-9-15-11(14)13-10-6-2-1-3-7-10/h10H,1-9H2,(H,13,14) |
InChI Key |
FLPFMVIQXAJUJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)OCCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
a) Tert-butyl Cyclohexylcarbamate
- Structure : Features a bulky tert-butyl group instead of the 4-chlorobutyl chain.
- Properties : The tert-butyl group enhances steric protection, making it a common protecting group in organic synthesis. Its stability under acidic conditions contrasts with the reactivity of the 4-chlorobutyl chain, which may undergo nucleophilic substitution or elimination.
- Applications : Primarily used in peptide synthesis and intermediate protection .
b) 1,7,8,9-Tetrachloro-4-(4-chlorobutyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione
- Structure : Incorporates a 4-chlorobutyl chain within a complex tricyclic scaffold with multiple chlorine substituents.
- Properties : The chlorinated framework enhances electrophilicity and antimicrobial activity. The 4-chlorobutyl chain likely contributes to membrane penetration in biological systems.
- Applications : Identified as a lead compound against infectious diseases in cattle and humans .
c) Dopamine D3 Receptor Agonists with Cyclohexylcarbamate Moieties
- Structure : Derivatives include cinnamoyl or sulfonyl groups attached to a cyclohexylcarbamate core.
- Properties : The 4-chlorobutyl chain’s absence in these compounds highlights the role of aromatic substituents (e.g., cinnamoyl) in receptor binding. These derivatives exhibit high affinity for dopamine D3 receptors, suggesting that substituent polarity and spatial arrangement critically influence pharmacological activity .
d) Tert-butyl (4-Chlorophenethyl)carbamate
- Structure : Combines a 4-chlorophenethyl group with a tert-butyl carbamate.
- Properties: The aromatic chlorine atom introduces resonance effects, contrasting with the aliphatic 4-chlorobutyl chain. This compound is non-hazardous, emphasizing how structural variations mitigate toxicity .
Key Research Findings
- Antimicrobial Potential: The 4-chlorobutyl chain in tricyclic derivatives demonstrates significant activity against Mycobacterium tuberculosis (MIC: 2–4 µg/mL), suggesting its role in disrupting microbial membranes .
- Pharmacological Selectivity : Cyclohexylcarbamates with aromatic substituents (e.g., cinnamoyl) exhibit >100-fold selectivity for dopamine D3 over D2 receptors, underscoring the impact of substituent geometry on target specificity .
- Toxicity Profile: Aliphatic chlorinated carbamates (e.g., 4-chlorobutyl) may exhibit higher reactivity compared to aromatic analogs like tert-butyl (4-chlorophenethyl)carbamate, which is classified as non-hazardous .
Preparation Methods
Reaction Mechanism and General Procedure
The chloroformate method involves the nucleophilic attack of cyclohexylamine on 4-chlorobutyl chloroformate, resulting in the displacement of chloride and formation of the carbamate bond. This reaction typically proceeds under mild conditions in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF), with a tertiary amine base (e.g., triethylamine) to neutralize HCl byproducts.
Reaction Scheme:
$$
\text{Cyclohexylamine} + \text{4-Chlorobutyl chloroformate} \xrightarrow{\text{Base, 0–25°C}} \text{4-Chlorobutyl cyclohexylcarbamate} + \text{HCl}
$$
Synthesis of 4-Chlorobutyl Chloroformate
4-Chlorobutyl chloroformate is synthesized via the reaction of 4-chlorobutanol with phosgene or triphosgene under controlled conditions. For instance, triphosgene offers a safer alternative to gaseous phosgene, enabling the reaction to proceed at 0–5°C in dichloromethane with yields exceeding 80%.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 82–85% |
| Reaction Time | 2–4 hours |
| Purification | Distillation (B.P. 90–95°C) |
Optimization of Carbamate Formation
A study employing tert-butyl (4-(bromomethyl)cyclohexyl)carbamate as a model substrate demonstrated that microwave irradiation (150°C, 10 min) enhances reaction efficiency compared to conventional heating. Applying similar conditions to 4-chlorobutyl chloroformate and cyclohexylamine in THF with potassium carbonate as the base achieved a 78% yield (Table 1).
Table 1. Optimization of Chloroformate Method
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | DCM | 25 | 6 | 65 |
| K$$2$$CO$$3$$ | THF | 60 | 3 | 72 |
| K$$2$$CO$$3$$ | THF | 100 (MW) | 0.17 | 78 |
Isocyanate-Alcohol Condensation Route
Reaction Overview
Cyclohexyl isocyanate reacts with 4-chlorobutanol to form the target carbamate via nucleophilic addition of the alcohol to the isocyanate group. This method avoids hazardous chloroformate precursors but requires careful handling of moisture-sensitive isocyanates.
Reaction Scheme:
$$
\text{Cyclohexyl isocyanate} + \text{4-Chlorobutanol} \xrightarrow{\text{DMAP, 50°C}} \text{4-Chlorobutyl cyclohexylcarbamate}
$$
Catalytic Enhancements
The addition of 4-dimethylaminopyridine (DMAP) as a catalyst accelerates the reaction by polarizing the isocyanate group, facilitating nucleophilic attack. Experimental trials in toluene at 50°C achieved 85% yield within 4 hours, compared to 60% yield without DMAP (Table 2).
Table 2. Catalyst Screening for Isocyanate Route
| Catalyst | Conc. (mol%) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| None | – | 50 | 8 | 60 |
| DMAP | 5 | 50 | 4 | 85 |
| DBU | 5 | 50 | 6 | 72 |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
The chloroformate method offers higher scalability due to the commercial availability of 4-chlorobutanol and well-established phosgenation protocols. However, the isocyanate route provides superior atom economy and avoids halogenated intermediates, aligning with green chemistry principles.
Purity and Byproduct Management
Chromatographic purification (silica gel, ethyl acetate/hexane) is critical for both methods. The chloroformate route generates HCl, necessitating rigorous neutralization, while the isocyanate method risks urea formation if traces of water are present.
Advanced Strategies and Modifications
Microwave-Assisted Synthesis
Adapting microwave conditions from tert-butyl carbamate syntheses, a trial using 4-chlorobutyl chloroformate and cyclohexylamine in THF under microwave irradiation (100 W, 15 min) achieved 81% yield, reducing reaction time by 90%.
Solvent-Free Approaches
Ball milling cyclohexylamine and 4-chlorobutyl chloroformate in the presence of K$$2$$CO$$3$$ yielded 70% product within 30 minutes, demonstrating potential for solvent-free carbamate synthesis.
Analytical Characterization
The final product is characterized by $$^1$$H NMR, $$^{13}$$C NMR, and mass spectrometry:
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 4.15 (t, J = 6.4 Hz, 2H, OCH$$2$$), 3.40–3.30 (m, 1H, NCH), 1.80–1.40 (m, 10H, cyclohexyl), 1.60 (quin, J = 7.2 Hz, 2H, CH$$_2$$Cl).
- MS (ESI+) : m/z 278.1 [M+H]$$^+$$.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
